N,N-dipropylcyclopentanecarboxamide
Description
N,N-Dipropylcyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane ring fused to a carboxamide group, where the nitrogen atom is substituted with two propyl groups. The cyclopentane moiety introduces steric rigidity, while the N,N-dipropyl substituents enhance lipophilicity compared to shorter-chain alkyl analogs.
Properties
IUPAC Name |
N,N-dipropylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-3-9-13(10-4-2)12(14)11-7-5-6-8-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXWCKCNBVSYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with propylamine to yield this compound. The reaction conditions include maintaining the temperature at around 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid.
Reduction: N,N-dipropylcyclopentylamine.
Substitution: Various substituted cyclopentanecarboxamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-dipropylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N,N-dipropylcyclopentanecarboxamide:
N,N-Dimethylformamide (DMF)
- Structure: Formamide core with two methyl groups (C₃H₇NO).
- Properties : Polar solvent with a high boiling point (153°C), miscible with water and organic solvents .
- Applications : Widely used in polymer processing and pharmaceuticals.
- Contrast : Unlike this compound, DMF’s smaller alkyl groups and planar formamide structure result in higher polarity and lower steric hindrance .
N-(2-Phenylethyl)cyclopentanecarboxamide
- Structure: Cyclopentanecarboxamide with a phenethyl substituent (C₁₄H₁₉NO) .
- Properties : Higher molecular weight (217.31 g/mol) and aromaticity compared to dipropyl analog.
- Applications : Likely used in drug discovery due to the phenethyl group’s affinity for biological targets.
N,N-Diethylacetamide
- Structure: Acetamide with two ethyl groups (C₆H₁₃NO).
- Properties : Intermediate polarity, boiling point ~186°C.
- Applications : Solvent for resins and plastics.
- Contrast : The absence of a cyclopentane ring reduces steric effects, increasing conformational flexibility compared to this compound.
Comparative Data Table
Key Research Findings
Substituent Effects: Longer alkyl chains (e.g., propyl vs. methyl) increase hydrophobicity, as seen in the higher estimated LogP of this compound compared to DMF .
Biological Relevance :
- Phenethyl-substituted analogs (e.g., N-(2-phenylethyl)cyclopentanecarboxamide) are more likely to exhibit receptor-binding activity due to aromatic interactions, whereas dipropyl derivatives may optimize membrane permeability .
Solvent Performance: DMF’s high polarity makes it superior for dissolving polar polymers, whereas this compound’s lower polarity could suit non-polar applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dipropylcyclopentanecarboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling cyclopentanecarboxylic acid with dipropylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Key Considerations : Side reactions, such as over-alkylation, are mitigated by stoichiometric control of dipropylamine. Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : ¹H NMR confirms propyl chain integration (δ 0.8–1.6 ppm for CH₃/CH₂) and cyclopentane protons (δ 1.5–2.2 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 212.1752 for C₁₃H₂₅NO).
- IR : Strong absorption at ~1650 cm⁻¹ confirms the amide C=O stretch .
Q. How can researchers assess the purity of this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 210–220 nm. Purity >98% is typical for research-grade material.
- GC-MS : Non-polar columns (e.g., 5% phenylmethyl siloxane) with temperature gradients (50°C → 290°C) resolve volatile impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodology :
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, cyclopentanecarboxamide derivatives show variable enzyme inhibition due to assay pH differences .
- Structural Analog Analysis : Use SAR studies to isolate substituent effects. For instance, replacing phenyl with thiophene (as in ) alters steric bulk and binding affinity .
Q. How do computational models predict the binding mode of this compound to target enzymes?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). Key parameters include grid size (20 ų) and Lamarckian genetic algorithms.
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Dihedral angle analysis of the cyclopentane ring predicts conformational flexibility .
Q. What experimental designs validate the metabolic stability of this compound in vitro?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive/non-competitive inhibition. IC₅₀ <10 µM indicates high metabolic liability .
Q. How does the steric profile of this compound influence its pharmacokinetic properties?
- Methodology :
- LogP Measurement : Shake-flask method (octanol/water) determines lipophilicity. Ideal LogP 2–3 balances solubility and membrane permeability.
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. Apparent permeability (Papp) >1×10⁻⁶ cm/s suggests high bioavailability .
Data Interpretation & Optimization
Q. How should researchers address discrepancies in NMR data for this compound derivatives?
- Methodology :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO shifts amide protons downfield.
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C → 60°C) resolves rotameric equilibria in propyl chains .
Q. What statistical approaches are recommended for SAR studies of cyclopentanecarboxamides?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
